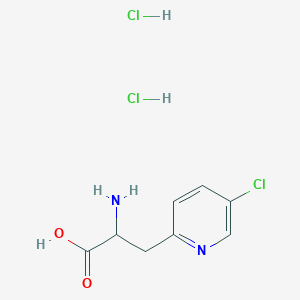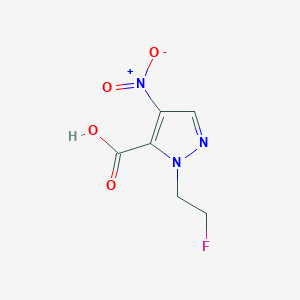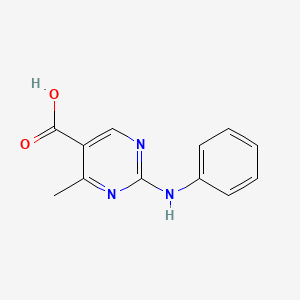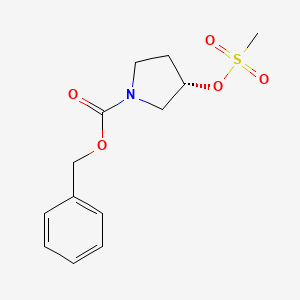
3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
- Research conducted by Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives. These derivatives were synthesized through various reactions, including those with furan and thiophen-2-yl units, demonstrating the utility of such structures in creating complex and potentially useful compounds (Abdelrazek et al., 2010).
Biochemical Evaluation
- Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, demonstrating their potential as acetylcholinesterase inhibitors. These compounds, featuring ethoxyethyl chains, showed significant inhibitory activities and indicated the importance of flexible spacers in such biochemical applications (Vidaluc et al., 1995).
Directed Lithiation
- Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a process crucial for creating highly specific substituted products. This study highlights the significance of controlled lithiation in synthesizing derivatives of urea compounds for various applications (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis and Antitumor Activities
- Hu et al. (2018) synthesized and studied the structure of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, investigating its antitumor activities. The compound was analyzed for its potential in targeting CDK4, a key protein in cancer research (Hu et al., 2018).
Electrochromic Conducting Polymers
- Sotzing, Reynolds, and Steel (1996) conducted research on electrochromic conducting polymers formed by electrochemical polymerization of monomers, including those based on ethylenedioxythiophene. This study showcases the application of such compounds in creating materials with unique electroactive properties (Sotzing, Reynolds, & Steel, 1996).
Synthesis of Pyrimidine Derivatives
- Goryaeva, Burgart, and Saloutin (2009) focused on the synthesis of pyrimidine derivatives based on certain ethyl propionates and urea. This work is pivotal in illustrating the diversity of chemical structures that can be derived from the combination of urea with other organic compounds (Goryaeva, Burgart, & Saloutin, 2009).
Antiviral Properties of Ureas
- O'Sullivan and Wallis (1975) synthesized and analyzed various thiophenoyl-, furoyl-, and pyrroylureas, evaluating their antiviral properties. Their research demonstrates the potential medicinal applications of such urea derivatives (O'Sullivan & Wallis, 1975).
Zukünftige Richtungen
Thiophene and its derivatives, including this compound, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-25-18-7-5-17(6-8-18)21-20(23)22(14-16-10-12-24-15-16)11-9-19-4-3-13-26-19/h3-8,10,12-13,15H,2,9,11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXRNDKECGYFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)


![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)
![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2703877.png)
